molecular formula C14H21ClN2O2S B6625742 ethyl N-[4-[(3-chlorothiophen-2-yl)methylamino]cyclohexyl]carbamate

ethyl N-[4-[(3-chlorothiophen-2-yl)methylamino]cyclohexyl]carbamate

Cat. No.: B6625742
M. Wt: 316.8 g/mol
InChI Key: AJBMHWGYYPDCAV-UHFFFAOYSA-N
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Description

Ethyl N-[4-[(3-chlorothiophen-2-yl)methylamino]cyclohexyl]carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This particular compound features a thiophene ring, which is a sulfur-containing heterocycle, and a cyclohexyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[4-[(3-chlorothiophen-2-yl)methylamino]cyclohexyl]carbamate typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base . The resulting thiophene derivative is then chlorinated to introduce the chlorine atom at the 3-position.

Next, the chlorinated thiophene is reacted with cyclohexylamine to form the corresponding amine derivative. This step usually requires the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.

Finally, the amine derivative is reacted with ethyl chloroformate to form the desired carbamate. This step is typically carried out under mild conditions, using a solvent like tetrahydrofuran (THF) and a base such as sodium bicarbonate to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[4-[(3-chlorothiophen-2-yl)methylamino]cyclohexyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives, depending on the nucleophile used.

Scientific Research Applications

Ethyl N-[4-[(3-chlorothiophen-2-yl)methylamino]cyclohexyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl N-[4-[(3-chlorothiophen-2-yl)methylamino]cyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and carbamate group can interact with the active sites of enzymes, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl N-[4-[(3-chlorothiophen-2-yl)methylamino]cyclohexyl]carbamate can be compared with other carbamate compounds, such as:

    Ethyl carbamate: A simpler carbamate with different biological activities.

    Thiophene-based carbamates: Compounds with similar structures but different substituents on the thiophene ring.

The uniqueness of this compound lies in its specific combination of a chlorinated thiophene ring and a cyclohexyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl N-[4-[(3-chlorothiophen-2-yl)methylamino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O2S/c1-2-19-14(18)17-11-5-3-10(4-6-11)16-9-13-12(15)7-8-20-13/h7-8,10-11,16H,2-6,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBMHWGYYPDCAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1CCC(CC1)NCC2=C(C=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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